

Spectroscopic Profile of 6-Chloroacetyl-2-benzoxazolinone: A Technical Overview

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Compound of Interest

Compound Name: 6-Chloroacetyl-2-benzoxazolinone

Cat. No.: B1227339

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the available spectroscopic data for the compound **6-Chloroacetyl-2-benzoxazolinone**, a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.^[1] While comprehensive spectroscopic characterization is crucial for the unambiguous identification and quality control of such compounds, publicly available data for **6-Chloroacetyl-2-benzoxazolinone** is limited. This document compiles the accessible information and outlines standard analytical workflows.

Chemical Structure and Properties

IUPAC Name: 6-(2-chloroacetyl)-3H-1,3-benzoxazol-2-one Molecular Formula: C₉H₆CINO₃^[2]

Molecular Weight: 211.60 g/mol ^[2] CAS Number: 54903-10-5^{[1][2]}

Spectroscopic Data Summary

A thorough search of public scientific databases reveals limited experimental spectroscopic data for **6-Chloroacetyl-2-benzoxazolinone**. The following table summarizes the available information.

Spectroscopic Technique	Data Available	Source
¹ H NMR	Data not available in searched public databases.	-
¹³ C NMR	Data not available in searched public databases.	-
Infrared (IR) Spectroscopy	ATR-IR spectrum available.	PubChem[2]
Mass Spectrometry (MS)	No specific experimental mass spectrum found.	-
Raman Spectroscopy	FT-Raman spectrum mentioned as available.	PubChem[2]

Infrared (IR) Spectroscopy

An Attenuated Total Reflectance (ATR) FT-IR spectrum of **6-Chloroacetyl-2-benzoxazolinone** is available.[2] Key expected vibrational frequencies for this molecule would include:

- N-H stretch: Around 3200-3400 cm⁻¹ for the amine in the benzoxazolinone ring.
- C=O stretch (amide): Typically in the range of 1750-1700 cm⁻¹ for the cyclic amide.
- C=O stretch (ketone): Around 1680 cm⁻¹ for the chloroacetyl group.
- C-Cl stretch: In the fingerprint region, typically 800-600 cm⁻¹.
- Aromatic C-H and C=C stretches: In their characteristic regions.

Experimental Protocol (General for ATR-FTIR):

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is a common technique for obtaining the infrared spectrum of a solid or liquid sample without complex sample preparation.

- Instrument Preparation: The ATR crystal (commonly diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.

- Sample Application: A small amount of the solid **6-Chloroacetyl-2-benzoxazolinone** powder is placed directly onto the ATR crystal.
- Pressure Application: A pressure arm is applied to ensure intimate contact between the sample and the crystal.
- Data Acquisition: The infrared spectrum is recorded by passing an infrared beam through the ATR crystal. The beam undergoes total internal reflection, creating an evanescent wave that penetrates a short distance into the sample. The detector measures the absorption of the evanescent wave at different frequencies.
- Data Processing: The resulting interferogram is Fourier-transformed to produce the final infrared spectrum.

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)

As of the latest search, experimental ^1H NMR, ^{13}C NMR, and detailed mass spectrometry data for **6-Chloroacetyl-2-benzoxazolinone** are not available in the public domain databases accessed. For researchers synthesizing or using this compound, it is highly recommended to perform these analyses for structural verification and purity assessment.

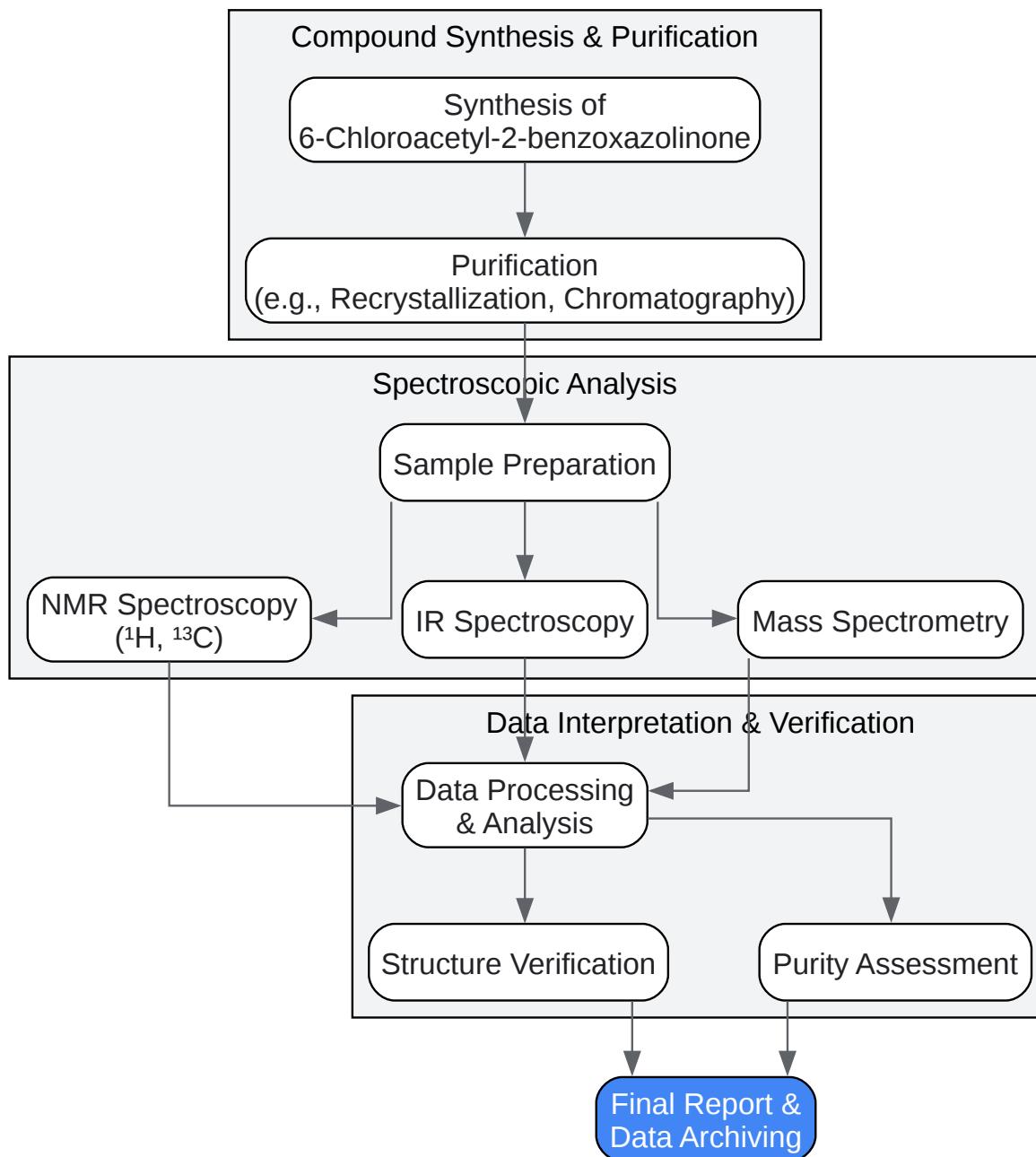
Typical Experimental Protocols:

- NMR Spectroscopy:
 - A few milligrams of the sample would be dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
 - The solution would be transferred to an NMR tube.
 - ^1H and ^{13}C NMR spectra would be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
 - Data processing would involve Fourier transformation, phase correction, and baseline correction.

- Mass Spectrometry:
 - A dilute solution of the sample would be prepared in a suitable solvent (e.g., methanol or acetonitrile).
 - The solution would be introduced into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
 - The mass-to-charge ratio (m/z) of the resulting ions would be measured by a mass analyzer (e.g., quadrupole, time-of-flight).

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like **6-Chloroacetyl-2-benzoxazolinone**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

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References

- 1. chemimpex.com [chemimpex.com]
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